Introduction: The Strategic Importance of a Fluorinated Ketone Building Block
Introduction: The Strategic Importance of a Fluorinated Ketone Building Block
An In-depth Technical Guide to 4'-Bromo-2,2,2-trifluoroacetophenone
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. 4'-Bromo-2,2,2-trifluoroacetophenone, identified by its CAS number 16184-89-7 , stands out as a pivotal starting material that masterfully combines the influential trifluoromethyl ketone moiety with a versatile brominated aromatic ring.[1][2][3]
This guide provides an in-depth exploration of 4'-Bromo-2,2,2-trifluoroacetophenone, moving beyond a simple recitation of facts to deliver field-proven insights for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis protocols, chemical reactivity, and critical applications, with a focus on the causality behind experimental choices to ensure both scientific integrity and practical utility.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical properties is the foundation of its effective use in synthesis. 4'-Bromo-2,2,2-trifluoroacetophenone is typically a colorless to pale yellow liquid or a low-melting solid, a characteristic that influences handling and storage.[4][5] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 16184-89-7 | [1][3] |
| Molecular Formula | C₈H₄BrF₃O | [1][3] |
| Molecular Weight | 253.02 g/mol | |
| Appearance | Clear light yellow liquid or low melting crystals | [4][5] |
| Melting Point | 26-30 °C | [2][5] |
| Boiling Point | 95 °C at 4 mm Hg | [2] |
| Density | 1.662 g/mL at 25 °C | [2][4] |
| Flash Point | 96 °C (205 °F) - closed cup | [4] |
| Solubility | Slightly soluble in water | [2][4][6] |
| Refractive Index | ~1.461 | [4][5] |
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The ¹H NMR spectrum is characterized by signals in the aromatic region, while the presence of the trifluoromethyl group provides a strong, clean signal in ¹⁹F NMR.[7] Mass spectrometry will show a characteristic isotopic pattern for bromine.[8]
Synthesis Methodology: A Validated Protocol
The synthesis of 4'-Bromo-2,2,2-trifluoroacetophenone is most effectively achieved through the reaction of an organometallic species derived from a brominated precursor with an electrophilic source of the trifluoroacetyl group, such as ethyl trifluoroacetate.[1][5] The following protocol is a robust and widely cited method.
Step-by-Step Synthesis Protocol
Reaction: Formation of a lithiated bromobenzene intermediate followed by nucleophilic acyl substitution on ethyl trifluoroacetate.
Materials:
-
1,2-Dibromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Ethyl trifluoroacetate
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Organolithium Reagent: In a flame-dried, multi-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1,2-dibromobenzene (1.0 eq) in anhydrous THF.[1][2]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the exothermicity of the metal-halogen exchange and maintain the stability of the highly reactive organolithium intermediate.
-
Lithiation: Slowly add n-butyllithium (1.0 eq) dropwise, ensuring the internal temperature does not rise above -60 °C.[1] Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated species.
-
Electrophile Addition: In a separate flame-dried flask, prepare a solution of ethyl trifluoroacetate (~1.05 eq) in anhydrous diethyl ether and cool it to -78 °C.[1][2]
-
Coupling Reaction: Transfer the cold organolithium solution to the ethyl trifluoroacetate solution via cannula, again maintaining a temperature below -70 °C. Stir the reaction mixture at this temperature for approximately 15-30 minutes, then allow it to warm gradually to room temperature.[1][2]
-
Aqueous Workup: Quench the reaction by partitioning the mixture between diethyl ether and a saturated aqueous solution of ammonium chloride.[1] Adjust the pH of the aqueous layer to ~2 with 1 M HCl to neutralize any remaining basic species and facilitate phase separation.
-
Extraction and Purification: Separate the organic layer. Wash it sequentially with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.[1] Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can often be used directly or purified further by flash column chromatography on silica gel using an ethyl acetate/hexane eluent system.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4'-Bromo-2,2,2-trifluoroacetophenone.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 4'-Bromo-2,2,2-trifluoroacetophenone stems from its two distinct and strategically important reactive sites.
-
The Trifluoroacetyl Group: The three fluorine atoms act as powerful electron-withdrawing groups via the inductive effect. This significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This enhanced reactivity is a key advantage over non-fluorinated acetophenones.[9] Common reactions at this site include reductions to form chiral alcohols, which are valuable chiral building blocks.
-
The 4-Bromo Substituent: The bromine atom on the phenyl ring serves as an exceptionally versatile synthetic handle. It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[10]
Key Reactive Sites Diagram
Caption: Primary reactive centers of 4'-Bromo-2,2,2-trifluoroacetophenone.
Applications in Medicinal Chemistry and Drug Discovery
The dual-functionality of this reagent makes it a valuable asset in the synthesis of pharmacologically active compounds.[11]
-
Scaffold for Bioactive Molecules: It is a key intermediate in the synthesis of complex heterocyclic structures. For example, it is used to prepare carbonyl-bridged bithiazole derivatives, which have applications in materials science as air-stable n-type organic field-effect transistors.
-
Synthesis of Drug Candidates: A notable application is its use as a reagent in the synthesis of MK-5046, a selective agonist for the Bombesin receptor subtype-3 (BRS-3).[2][6] BRS-3 is a G-protein coupled receptor implicated in metabolism and energy homeostasis, making it a target for the treatment of obesity.[2]
-
Role of Fluorine in Drug Design: The trifluoromethyl group enhances metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes). It can also increase binding affinity and improve membrane permeability, thereby enhancing a drug candidate's overall pharmacokinetic profile.[12]
-
Cross-Coupling for Library Synthesis: The bromo group allows for late-stage functionalization, a powerful strategy in drug discovery.[11] A core structure can be synthesized and then diversified in the final steps by coupling various boronic acids or other partners, rapidly generating a library of analogues for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain reagent integrity.
-
Hazards: 4'-Bromo-2,2,2-trifluoroacetophenone is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6][13]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, is required.[14] Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14][15]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[16] For skin contact, wash with plenty of soap and water.[16] If inhaled, move the person to fresh air.[13] In all cases of significant exposure, seek immediate medical attention.[14]
-
Storage: The compound is noted to be moisture-sensitive.[5][6] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) in a dry, cool, and well-ventilated area.[5][16]
Conclusion
4'-Bromo-2,2,2-trifluoroacetophenone (CAS: 16184-89-7) is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of a highly electrophilic trifluoromethyl ketone and a versatile aryl bromide handle provides chemists with a powerful platform for constructing complex molecules with tailored properties. Its demonstrated utility in the synthesis of drug candidates like BRS-3 agonists underscores its importance for professionals in pharmaceutical research and development. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can fully leverage its potential to accelerate innovation in both medicinal chemistry and materials science.
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4-BROMOACETOPHENONE FOR SYNTHESIS MSDS. (2016). Loba Chemie. Retrieved from [Link]
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Molander, G. A., & Petrillo, D. E. (n.d.). 1-(4-ACETYLPHENYL)-2-PHENYLETHANE from POTASSIUM 2-PHENETHYLTRIFLUOROBORATE and 4-BROMOACETOPHENONE. Organic Syntheses. Retrieved from [Link]
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4'-Bromo-2,2,2-trifluoroacetophenone - MS (GC) Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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4'-Bromo-2,2,2-trifluoroacetophenone - 1H NMR Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Acetophenone, p-bromo. (n.d.). Organic Syntheses. Retrieved from [Link]
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Reactivity comparison of trifluoroacetophenone and acetophenone. (n.d.). ResearchGate. Retrieved from [Link]
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4'-Bromo-2,2,2-trifluoroacetophenone. (n.d.). MySkinRecipes. Retrieved from [Link]
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Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385-394. Retrieved from [Link]
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